molecular formula C16H22F3N3O2 B8586146 tert-Butyl 1-(2-(trifluoromethyl)pyridin-4-yl)piperidin-4-ylcarbamate

tert-Butyl 1-(2-(trifluoromethyl)pyridin-4-yl)piperidin-4-ylcarbamate

Cat. No. B8586146
M. Wt: 345.36 g/mol
InChI Key: VEZIWBVAGUMTON-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a mixture of 4-iodo-2-(trifluoromethyl)pyridine (356 mg, 1.3 mmol) and Boc-4-aminopiperidine (340 mg, 1.7 mmol) in NMP (2.6 mL) was added DIPEA (319 L, 1.83 mmol). Argon was bubbled through the cloudy solution for 5 minutes before the reaction mixture was heated in the microwave for 3×30 minutes to 150° C. The mixture was then poured into water and extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered and evaporated. Purification by chromatography (silica gel, 50 g, 0 to 100% ethyl acetate in heptane) afforded the title compound (343 mg, 76%) as a white solid.
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
Quantity
319 L
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
IC1C=[CH:6][N:5]=[C:4]([C:8]([F:11])([F:10])[F:9])C=1.[C:12]([N:19]1CCC(N)C[CH2:20]1)([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13].[CH3:26][CH2:27][N:28]([CH:32]([CH3:34])[CH3:33])[CH:29]([CH3:31])C>CN1C(=O)CCC1>[F:11][C:8]([F:9])([F:10])[C:4]1[CH:33]=[C:32]([N:28]2[CH2:27][CH2:26][CH:20]([NH:19][C:12](=[O:13])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH2:31][CH2:29]2)[CH:34]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
356 mg
Type
reactant
Smiles
IC1=CC(=NC=C1)C(F)(F)F
Name
Quantity
340 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)N
Name
Quantity
2.6 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
319 L
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the cloudy solution for 5 minutes before the reaction mixture
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
was heated in the microwave for 3×30 minutes to 150° C
ADDITION
Type
ADDITION
Details
The mixture was then poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, 50 g, 0 to 100% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC=CC(=C1)N1CCC(CC1)NC(OC(C)(C)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 343 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.